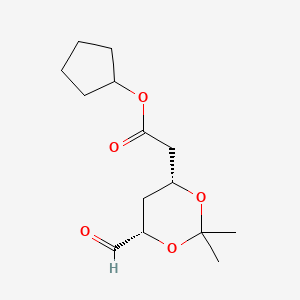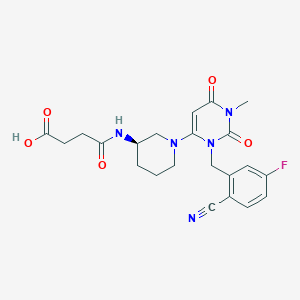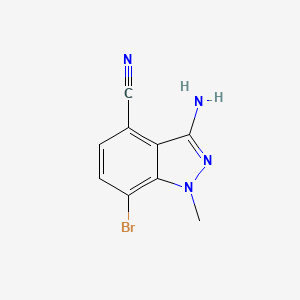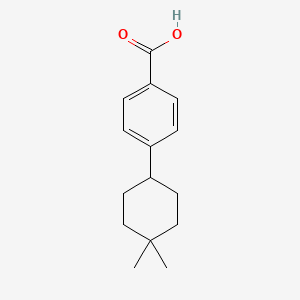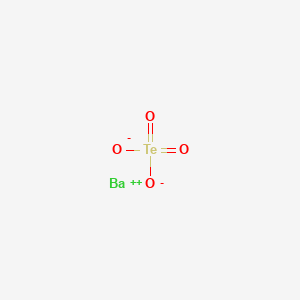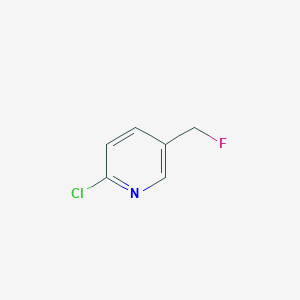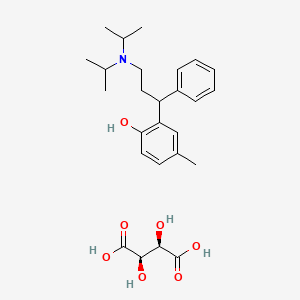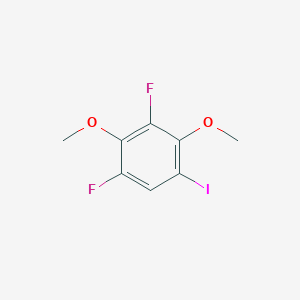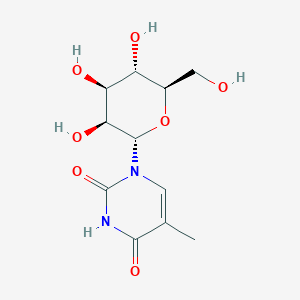
1-(a-D-Mannopyranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(a-D-Mannopyranosyl)thymine is a compound that belongs to the class of nucleosides, which are molecules consisting of a nucleobase (thymine in this case) linked to a sugar moiety (a-D-mannopyranose). This compound is significant in the biomedical sector, particularly in the field of therapeutics, where it serves as an agent against specific viral infections, especially those caused by thymidine kinase-deficient viruses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(a-D-Mannopyranosyl)thymine typically involves the glycosylation of thymine with a-D-mannopyranose. One common method includes the use of glycosyl donors such as mannopyranosyl bromides or chlorides in the presence of a Lewis acid catalyst like silver triflate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process can be optimized by using recombinant enzymes expressed in microbial hosts, allowing for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(a-D-Mannopyranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannopyranose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
1-(a-D-Mannopyranosyl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its interactions with enzymes and other biomolecules.
Medicine: It serves as an antiviral agent, particularly against thymidine kinase-deficient viruses, and is being explored for its potential in treating viral infections.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(a-D-Mannopyranosyl)thymine involves its incorporation into viral DNA, where it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibits the replication of the virus, particularly in thymidine kinase-deficient viruses, which are unable to phosphorylate thymidine analogs . The molecular targets include viral DNA polymerases and other enzymes involved in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(a-D-Glucopyranosyl)thymine
- 1-(a-D-Galactopyranosyl)thymine
- 1-(a-D-Xylopyranosyl)thymine
Uniqueness
1-(a-D-Mannopyranosyl)thymine is unique due to its specific antiviral activity against thymidine kinase-deficient viruses. Its mannopyranosyl moiety provides distinct pharmacokinetic properties, such as improved solubility and stability, compared to other similar nucleoside analogs .
Eigenschaften
Molekularformel |
C11H16N2O7 |
|---|---|
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
5-methyl-1-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-4-2-13(11(19)12-9(4)18)10-8(17)7(16)6(15)5(3-14)20-10/h2,5-8,10,14-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7+,8+,10+/m1/s1 |
InChI-Schlüssel |
RMXUFBPORJBBEZ-XAVNFNALSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)
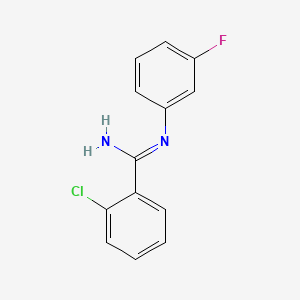
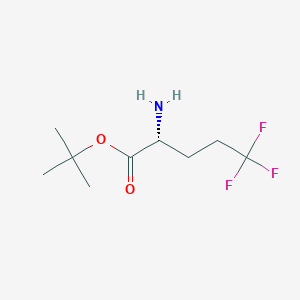
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
